molecular formula C31H42O7SSi B1405458 2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 859385-34-5

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1405458
CAS No.: 859385-34-5
M. Wt: 586.8 g/mol
InChI Key: NIIQPCHCLQJEKS-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound that features a sulfonic acid ester group attached to a toluene ring. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a reagent in scientific research.

Biochemical Analysis

Biochemical Properties

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester plays a crucial role in biochemical reactions, particularly in the labeling and detection of fatty acids. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. The compound’s sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with hydrophilic biomolecules. Additionally, the tert-butyldiphenylsilanyloxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards certain proteins and enzymes .

Cellular Effects

The effects of toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism. For instance, the compound can affect the phosphorylation status of key signaling proteins, thereby impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester exerts its effects through specific binding interactions with biomolecules. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, while the ethoxy chains provide flexibility and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit esterases by binding to their active sites, preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some degradation products potentially exerting different biological activities. This stability is crucial for its use in prolonged biochemical assays .

Dosage Effects in Animal Models

The effects of toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester vary with dosage in animal models. At low doses, the compound can act as a mild modulator of enzyme activity, while at higher doses, it may exhibit toxic effects, such as cellular stress or apoptosis. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies indicate that high doses can lead to adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization. The compound’s hydrophilic and hydrophobic regions allow it to traverse cellular membranes and accumulate in specific compartments, such as the cytoplasm or organelles .

Subcellular Localization

The subcellular localization of toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is influenced by its structural features. It can be directed to specific organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is essential for its function, as it ensures that the compound interacts with its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester typically involves the reaction of toluene-4-sulfonyl chloride with a suitable alcohol derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used in several scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized compounds.

    Biology: The compound is used in labeling and detection of biomolecules due to its reactive ester group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester involves its ability to act as a sulfonating agent. The ester group can react with nucleophiles, leading to the formation of sulfonate esters. This reactivity is utilized in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is unique due to its specific structure, which includes a tert-butyldiphenylsilanyloxy group. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O7SSi/c1-27-15-17-28(18-16-27)39(32,33)37-25-23-35-21-19-34-20-22-36-24-26-38-40(31(2,3)4,29-11-7-5-8-12-29)30-13-9-6-10-14-30/h5-18H,19-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQPCHCLQJEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O7SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 (1.06 g, 2.46 mmol) in 30 mL of CH2Cl2 was added triethylamine (0.62 mL, 4.45 mmol). 4-Toluenesulfonyl chloride (TsCl, 567 mg, 2.97 mmol) was added to this solution in one portion at 0° C., and the mixture was stirred at under Ar for 24 h allowing it to warm to room temperature slowly. The reaction was quenched by pouring into a mixture of water (100 mL) and chloroform (70 mL), separated organic layer, and the aqueous layer was further extracted with chloroform (100 mL). The combined organic layers were dried over sodium sulfate (Na2SO4) and concentrated. The crude product was chromatographed (SiO2, gradient, hexane/EtOAc 5:1 to 2:1) to give 1.08 g (1.85 mmol, 75%) of 11 as a clear colorless oil. Rf 0.65 (hexane/EtOAc 1:1); 1H NMR (400 MHz, CDCl3) 7.79 (d, 2H, J=8.3 Hz, H-2 of tosyl), 7.68 (m, 4H, H-2 of phenyl), 7.44-7.35 (m, 6H, H-3 and H-4 of phenyl), 7.32 (d, 2H, J=8.7 Hz, H-3 of tosyl), 4.14 (t, 2H, J=4.9 Hz, TsOCH2CH2), 3.80 (t, 2H, J=5.3 Hz, CH2OSi), 3.66 (t, 2H, J=4.9 Hz, TsOCH2CH2), 3.64-3.54 (m, 10H, (OCH2CH2)2OCH2CH2OSi), 2.43 (s, 3H, CH3 of tosyl), 1.04 (s, 9H, C(CH3)3); MS (ESI) Calcd for C31H42O7SSiNa (M+Na+): 609.2. Found: 609.2.
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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